molecular formula C18H29BN2O4S B13354224 1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane

1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane

Cat. No.: B13354224
M. Wt: 380.3 g/mol
InChI Key: ZYZWHBGKSBLLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane is a complex organic compound that features a diazepane ring, a sulfonyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and hydroxyl groups, making it useful in enzyme inhibition. The sulfonyl group can interact with nucleophiles, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane is unique due to its combination of a diazepane ring, a sulfonyl group, and a boronate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H29BN2O4S

Molecular Weight

380.3 g/mol

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl-1,4-diazepane

InChI

InChI=1S/C18H29BN2O4S/c1-17(2)18(3,4)25-19(24-17)15-7-9-16(10-8-15)26(22,23)21-12-6-11-20(5)13-14-21/h7-10H,6,11-14H2,1-5H3

InChI Key

ZYZWHBGKSBLLCC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.